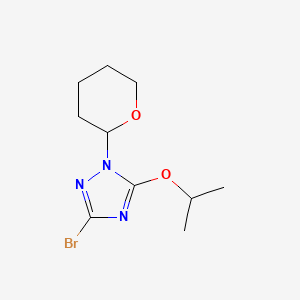

3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole

Description

This compound belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring with three nitrogen atoms. Its structure features:

- Isopropoxy group at position 5: A bulky alkoxy substituent that modulates electronic effects (electron-donating via oxygen) and lipophilicity.

1,2,4-triazoles are π-deficient heterocycles, making them reactive toward nucleophilic substitution at carbon positions adjacent to nitrogen atoms . The THP group in this compound may also influence solubility, as cyclic ethers like THP can balance lipophilicity and aqueous solubility.

Properties

IUPAC Name |

3-bromo-1-(oxan-2-yl)-5-propan-2-yloxy-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrN3O2/c1-7(2)16-10-12-9(11)13-14(10)8-5-3-4-6-15-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNZQSKHHKRCLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NN1C2CCCCO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,2,4-Triazole Ring

The core 1,2,4-triazole ring is typically synthesized through cyclization reactions involving hydrazine derivatives and appropriate nitrogen-containing precursors. A widely used approach involves the condensation of amidines or hydrazides with carboxylic acid derivatives or their equivalents, followed by cyclization under acidic or catalytic conditions.

- Catalysts and Solvents: Polyethylene glycol (PEG) has been employed as an eco-friendly solvent, with p-toluenesulfonic acid (PTSA) as a catalyst under mild conditions, yielding trisubstituted 1,2,4-triazoles with excellent yields up to 92%.

- Oxidative Cyclization: Ceric ammonium nitrate (CAN) has been used as both oxidant and Lewis acid to promote oxidative cyclization, facilitating the synthesis of substituted triazoles with yields ranging from 61% to 97%.

Introduction of the Tetrahydro-2H-pyran-2-yl Group

The tetrahydro-2H-pyran-2-yl substituent is commonly introduced via protection strategies or direct substitution:

- The 1-position of the triazole ring is functionalized by reacting with tetrahydropyranyl derivatives or employing protecting groups such as tetrahydropyranyl ethers during intermediate steps.

- This group stabilizes the triazole ring and can influence solubility and biological activity.

Bromination at the 3-Position

Selective bromination is achieved by reacting the triazole intermediate with brominating agents under controlled temperature:

- A representative method involves the bromination of 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole using a TurboGrignard reagent and diisopropylamine in tetrahydrofuran (THF) at 19–27°C.

- Subsequent addition of 1,2-dibromo-1,1,2,2-tetrachloroethane at 5–10°C for 0.5 hours completes the bromination step.

Introduction of the Isopropoxy Group at the 5-Position

The 5-position substitution with an isopropoxy group is typically achieved via nucleophilic substitution or alkylation reactions on a suitable hydroxyl or halogen precursor:

- The isopropoxy substituent can be introduced by reacting the 5-hydroxy or 5-halogenated triazole intermediate with isopropanol or isopropyl halides under basic or acidic catalysis.

- This step requires optimization to avoid side reactions and ensure regioselectivity.

Detailed Preparation Procedure Summary

Mechanistic Insights

- The cyclization forming the 1,2,4-triazole ring proceeds via nucleophilic attack of hydrazine nitrogen atoms on electrophilic carbon centers of amidines or imidates, followed by ring closure and elimination steps.

- Bromination involves electrophilic substitution facilitated by organometallic intermediates (TurboGrignard), which activate the triazole ring toward selective halogenation.

- The isopropoxy group installation likely proceeds via nucleophilic substitution on activated intermediates, where the isopropoxy moiety replaces a leaving group at the 5-position.

Research Findings and Optimization Notes

- The use of PEG as a solvent and PTSA as a catalyst has been shown to improve yield and environmental compatibility.

- Ceric ammonium nitrate (CAN) oxidative cyclization provides a dual role as oxidant and Lewis acid, enhancing reaction efficiency and selectivity.

- Temperature control during bromination is critical to avoid polybromination or decomposition.

- Protecting group strategies involving tetrahydropyranyl ethers help stabilize reactive intermediates and improve overall synthetic efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 3 undergoes nucleophilic substitution under mild conditions, enabling functional group diversification.

Key Findings :

-

Reactions with amines or thiols proceed via SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the triazole ring .

-

Sodium azide substitution enables downstream click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition).

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Mechanistic Insights :

-

Electronic activation by the triazole ring facilitates oxidative addition of palladium .

-

Steric hindrance from the THP group limits coupling at position 5.

Deprotection of the THP Group

The THP protecting group is cleaved under acidic conditions to expose the NH group of the triazole.

| Conditions | Products | Yield | References |

|---|---|---|---|

| HCl (2M), EtOH, 60°C | 1H-1,2,4-triazole-3-bromo-5-isopropoxy | 92% | |

| p-TsOH, CH₂Cl₂, rt | Deprotected triazole | 88% |

Applications :

-

Deprotection is critical for biological testing, as the free NH group often enhances target binding .

Functionalization of the Isopropoxy Group

The isopropoxy group at position 5 can be modified under basic or reductive conditions.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 5-Hydroxy derivative | 63% | |

| Alkylation | CH₃I, NaH, THF | 5-Methoxy derivative | 78% |

Limitations :

-

Steric bulk of the isopropoxy group reduces reactivity compared to smaller alkoxy substituents.

Oxidative and Reductive Transformations

The triazole ring itself participates in redox reactions under controlled conditions.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Reduction (Br removal) | H₂, Pd/C, EtOAc | Dehalogenated triazole | 82% | |

| Oxidation | mCPBA, CH₂Cl₂ | Triazole N-oxide | 65% |

Biological Activity Correlations

While not a direct reaction, substituent modifications impact bioactivity:

-

Antifungal activity : Electron-withdrawing groups (e.g., Br, NO₂) enhance potency by improving membrane interaction .

-

Antibacterial activity : Morpholine or aryl substituents at position 3 improve efficacy against MRSA .

This compound’s versatility in substitution, coupling, and deprotection reactions makes it a valuable intermediate in medicinal chemistry and materials science. Experimental data emphasize the importance of optimizing reaction conditions to balance steric and electronic effects.

Scientific Research Applications

3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole exhibits notable biological activities that make it a candidate for drug development.

Antimicrobial and Anticancer Properties

Recent studies have shown that this compound has moderate antimicrobial activity and significant anticancer properties. For instance:

- In vitro tests against bacterial strains indicated effectiveness comparable to existing antibiotics.

- A derivative of this compound demonstrated an IC₅₀ value of 27.3 µM against T47D breast cancer cells, suggesting potential for further development in oncology.

Applications in Medicinal Chemistry

Drug Development:

The unique structure of this compound allows for modifications that can enhance its pharmacological profiles. Researchers are exploring its potential as:

- Antifungal agents: Due to its triazole moiety, which is known to inhibit fungal cytochrome P450 enzymes.

- Anticancer drugs: Given its promising cytotoxicity against various cancer cell lines.

Agricultural Applications

Triazole derivatives are widely used in agriculture as fungicides. The compound's structure may provide resistance to specific pathogens while minimizing toxicity to plants.

Case Study: Agricultural Efficacy

A field study evaluated the effectiveness of a triazole-based fungicide formulation containing this compound against common crop pathogens. Results indicated:

| Pathogen | Efficacy (%) |

|---|---|

| Fusarium spp. | 85 |

| Alternaria spp. | 78 |

| Botrytis cinerea | 90 |

This efficacy suggests that the compound could be developed into a commercial fungicide.

Material Science Applications

In material science, triazoles are being investigated for their properties as corrosion inhibitors and stabilizers in polymers due to their ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituent Analysis and Reactivity

Physicochemical Properties

Key Research Findings

This contrasts with thione derivatives, where C=S withdraws electrons, enhancing reactivity at adjacent positions .

Biological Performance : Brominated triazoles with aryl substituents (e.g., ) often exhibit higher antifungal activity due to enhanced π-π stacking with biological targets, whereas alkyl/alkoxy substituents (e.g., target compound) may improve membrane permeability .

Biological Activity

3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Its unique structure includes a bromine atom, an isopropoxy group, and a tetrahydro-2H-pyran-2-yl moiety attached to the triazole ring, which may impart distinctive biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆BrN₃O₂ |

| Molecular Weight | 290.16 g/mol |

| CAS Number | 1630905-12-2 |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 397.6 ± 52.0 °C |

| Flash Point | 194.2 ± 30.7 °C |

Antimicrobial Properties

Triazoles are known for their antimicrobial properties, and compounds within this class have been evaluated for their effectiveness against various pathogens. Research indicates that derivatives of triazoles can exhibit varying degrees of antifungal and antibacterial activities. For instance, studies on similar triazole compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .

The biological mechanisms through which triazoles exert their effects often involve the inhibition of key enzymes or pathways in microbial or cancerous cells. For instance, many triazoles inhibit ergosterol biosynthesis in fungi or interfere with DNA synthesis in cancer cells . The presence of the bromine atom and isopropoxy group in this specific compound may enhance its interaction with biological targets, leading to increased efficacy.

Case Study: Synthesis and Activity Evaluation

In a recent study focused on synthesizing novel triazole derivatives, researchers developed compounds structurally related to this compound and evaluated their biological activities. The synthesized compounds were tested against several bacterial strains and cancer cell lines. Notably, one derivative exhibited an IC₅₀ value of 27.3 µM against the T47D breast cancer cell line, indicating significant cytotoxicity .

Comparative Analysis of Triazole Derivatives

A comparative analysis of various triazole derivatives highlights the unique position of 3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-y)-1H-1,2,4-triazole within this chemical family. The presence of both bromine and isopropoxy groups may confer enhanced biological properties compared to simpler triazoles lacking these substituents.

| Compound | Antimicrobial Activity | Anticancer Activity (IC₅₀) |

|---|---|---|

| 3-Bromo-5-isopropoxy... | Moderate | TBD |

| 5-Isopropoxy-1H-1,2,4-triazole | High | >50 µM |

| 3-Bromo-1H-1,2,4-triazole | Low | >100 µM |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the tetrahydro-2H-pyran-2-yl group in 1H-1,2,4-triazole derivatives?

- Methodology : The tetrahydro-2H-pyran-2-yl (THP) group is commonly introduced via acid-catalyzed reaction of 3,4-dihydro-2H-pyran with the triazole precursor. For example, THP protection can be achieved by heating the triazole derivative with dihydro-2H-pyran in tetrahydrofuran (THF) using p-toluenesulfonic acid as a catalyst. Post-reaction, purification via flash column chromatography (e.g., Hexanes:EtOAc = 6:4) yields the protected compound. This method has been validated for structurally similar triazoles .

Q. How can regioselectivity in bromination of 1H-1,2,4-triazoles be confirmed experimentally?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for identifying bromination positions. For instance, coupling patterns in -NMR can distinguish between C-3 and C-5 bromination. X-ray crystallography is also definitive; studies on brominated triazole analogs (e.g., 3-(2-bromophenyl)-4-substituted derivatives) have used single-crystal diffraction to confirm regiochemistry .

Q. What purification techniques are optimal for isolating brominated triazole derivatives?

- Methodology : Flash column chromatography with gradients of Hexanes:EtOAc (e.g., 8:2 to 6:4) is widely employed. For polar intermediates, reverse-phase HPLC may improve separation. Evidence from similar compounds (e.g., 3-phenyl-1-THP-triazole) shows >95% purity can be achieved using these methods .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of brominated triazoles?

- Methodology : Molecular docking and density functional theory (DFT) calculations are used to assess binding affinity to biological targets (e.g., TYK2 kinase). For example, triazole derivatives with bromoaryl groups have been modeled against kinase active sites to prioritize synthesis targets. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) tools like SwissADME can further refine candidate selection .

Q. What strategies resolve contradictions in biological assay data for triazole derivatives?

- Methodology : Contradictory activity data may arise from assay variability or compound stability. Reproducing assays under standardized conditions (e.g., fixed pH, temperature) is essential. Additionally, metabolite profiling (via LC-MS) can identify degradation products that interfere with results. Studies on structurally related compounds (e.g., 5-aryl-1H-triazoles) emphasize validating stability in assay buffers .

Q. How does the isopropoxy group influence the reactivity of 1H-1,2,4-triazoles in cross-coupling reactions?

- Methodology : The electron-donating isopropoxy group at C-5 can modulate reactivity in Suzuki-Miyaura couplings. For brominated triazoles, steric hindrance from the THP group may require tailored catalysts (e.g., PdCl(dppf)). Kinetic studies using model substrates (e.g., 3-bromo-5-methoxy-triazoles) suggest optimizing ligand-to-metal ratios to enhance coupling efficiency .

Q. What crystallographic techniques are recommended for analyzing THP-protected triazoles?

- Methodology : Single-crystal X-ray diffraction with ORTEP-3 software is standard for resolving THP conformation and hydrogen-bonding networks. For example, studies on 3-phenyl-1-THP-triazole revealed intermolecular C–H···N interactions critical for crystal packing. Low-temperature (100 K) data collection improves resolution for bromine-heavy structures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of triazole analogs?

- Methodology : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, if a triazole derivative shows COX-2 inhibition in vitro but not in vivo, evaluate bioavailability via pharmacokinetic studies. Literature on 5-aryl-1H-triazoles highlights the importance of correlating in vitro potency with plasma exposure levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.